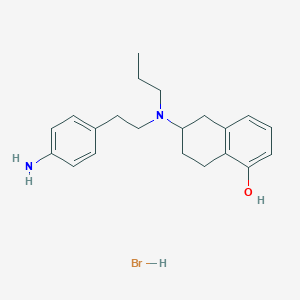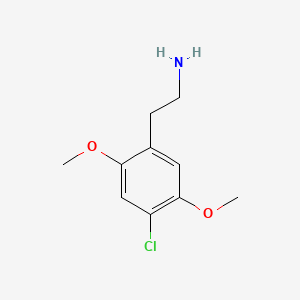
A 410099.1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A 410099.1 is a BIRC inhibitor, with EC50 values for BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 being 4.6, 9.2, 15.6, 19.9, and 93.9 nM, respectively . It exhibits cytotoxicity in a wide range of cancer cell lines in vitro .
Molecular Structure Analysis
The molecular weight of A 410099.1 is 505.09 . The molecular formula is C27H41ClN4O3 . The SMILES representation is O=C([C@H]1N(CCC1)C(C@HNC(C@HNC)=O)=O)N[C@H]3C4=CC=CC=C4CCC3.Cl .Physical And Chemical Properties Analysis
The molecular weight of A 410099.1 is 505.09 . The molecular formula is C27H41ClN4O3 . The SMILES representation is O=C([C@H]1N(CCC1)C(C@HNC(C@HNC)=O)=O)N[C@H]3C4=CC=CC=C4CCC3.Cl .Applications De Recherche Scientifique
Machinability of Stainless Steel : Stainless Steel 410 (SS410), known for its corrosion resistance and strength, is used in various industries. Research has focused on improving its machinability, especially in drilling, by using suitable parameters and cutting fluids. Coconut oil, for instance, has shown promising results in enhancing machinability at higher cutting speeds and feeds (Jayaganth, Jayakumar, Deepak, & Pazhanivel, 2018).
Diesel Engine Performance and Emissions : Studies on 4100 diesel engines have investigated the impact of Exhaust Gas Recirculation (EGR) on performance and emissions. EGR effectively reduces NOx emissions but may negatively impact engine power and fuel economy (Yu, 2012).
Semiconductor Memory Analysis : The use of Scanning Electron Microscopy (SEM) in the voltage contrast mode is significant for analyzing failures in semiconductor memories. This technique was applied to a 4100, a 256-bit bipolar memory, demonstrating its effectiveness in locating and analyzing failures in memory arrays (Alter & Mcdonald, 1971).
Structural Engineering Standards : AS 4100, an Australian standard, emphasizes the use of guaranteed values for the chemical composition, mechanical properties, and manufacturing methods of materials used in steel structures. It forms the basis for safety factors and design recommendations in structural engineering (Keays, 2016).
Remote Sensing in Agriculture : The MS-4100 multispectral camera, integrated with Geographic Information Systems and Global Positioning Systems, is vital in precision agriculture for pest management. This system provides critical crop, soil, and ground cover information, aiding in efficient farming practices (Lan, Huang, Martin, & Hoffmann, 2009).
Grid Stabilization in Renewable Energy Systems : In the context of renewable energy integration, studies have focused on grid stabilization strategies for photovoltaic systems, particularly in accordance with German grid codes like VDE-AR-N 4105. This research is crucial for maintaining grid stability amidst increasing renewable energy penetration (Bae, Vu, & Kim, 2013).
Orientations Futures
Propriétés
Numéro CAS |
762274-58-8 |
|---|---|
Nom du produit |
A 410099.1 |
Formule moléculaire |
C27H41ClN4O3 |
Poids moléculaire |
505.1 |
Nom IUPAC |
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride |
InChI |
InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |
Clé InChI |
OPCYOBWCDDJCFT-VOSOYEAFSA-N |
SMILES |
O=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A 410099.1; A 410099.1; A410099.1; A4100991 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



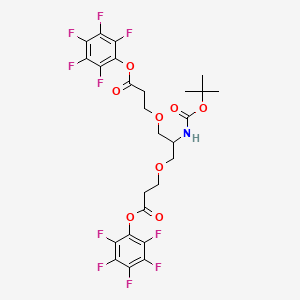
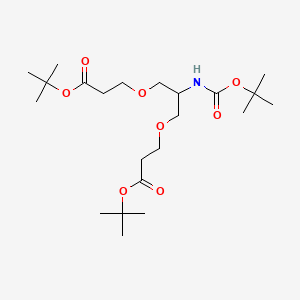
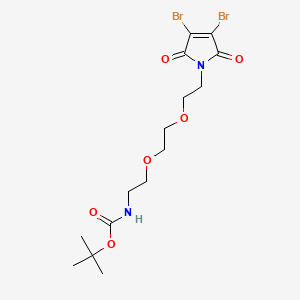
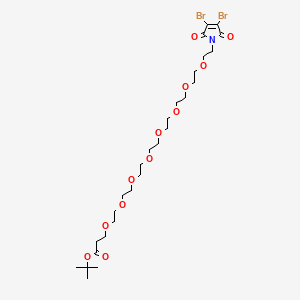
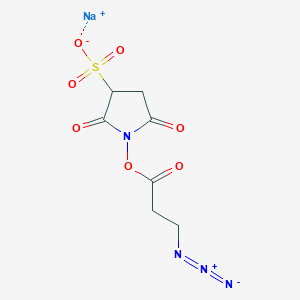
![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)
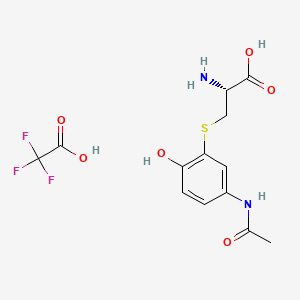
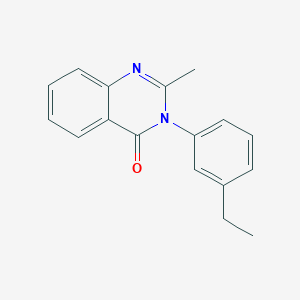
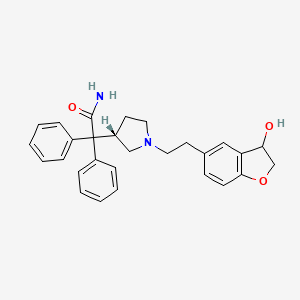
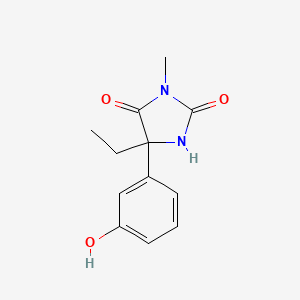
![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)
